molecular formula C8H7F3N2O2 B2485798 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid CAS No. 1495681-98-5

3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid

Cat. No.: B2485798
CAS No.: 1495681-98-5
M. Wt: 220.151
InChI Key: CXOMAYFHMXUFLD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H7F3N2O2 and its molecular weight is 220.151. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid and its derivatives are utilized in various synthesis procedures, demonstrating their versatility in organic chemistry. They serve as precursors or intermediates in the synthesis of complex pyrazoles and other heterocyclic compounds, showcasing their significance in constructing diverse molecular architectures. For instance, they are used in Sonogashira-type cross-coupling reactions and intramolecular cycloadditions to yield condensed pyrazoles and other multifunctional compounds. These synthetic routes highlight the compound's role in enabling the formation of structurally complex and potentially bioactive molecules (Arbačiauskienė et al., 2011), (Winters, Teleha, & Sui, 2014).

Structural and Mechanistic Studies

Structural analysis and mechanistic studies of this compound derivatives provide insights into their chemical behavior and potential applications. Crystallographic studies help in understanding the molecular geometry and intermolecular interactions, which are crucial for predicting reactivity and designing new compounds with desired properties. For instance, structure analysis through X-ray crystallography offers detailed insights into the molecular arrangement and potential reactive sites of these compounds (Ghosh, Pramanik, & Mukherjee, 2019).

Development of Novel Compounds and Ligands

The chemical properties of this compound facilitate the development of novel compounds and ligands, which can be pivotal in medicinal chemistry and catalysis. By exploring the reactivity and functionalization of these compounds, researchers can synthesize novel molecules with potential therapeutic applications or catalytic activity. The creation of new ligands based on these compounds can lead to advancements in metal complex catalysis and the design of polychelated ligands for various applications (Dalinger et al., 2020).

Safety and Hazards

This compound is classified as a moderate hazard . It is recommended to control personal contact by wearing protective clothing and to prevent spillage from entering drains or water courses .

Future Directions

The future directions of this compound could involve further exploration of its synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Properties

IUPAC Name

3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-4-1-3(7(14)15)2-5(4)12-13-6/h3H,1-2H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOMAYFHMXUFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C(=NN2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.